

# Synthesis and Characterization of N-Nitroso Lisinopril Impurity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

Cat. No.: *B8821601*

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## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the **N-Nitroso Lisinopril** impurity. **N-Nitroso Lisinopril** is a potential genotoxic impurity that can form in Lisinopril drug substances and products, necessitating rigorous control and monitoring. This document outlines a detailed synthesis protocol, in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the relevant data in a structured format. The provided experimental protocols and data are intended to assist researchers and analytical scientists in the identification, quantification, and control of this critical impurity.

## Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Like other pharmaceutical compounds containing secondary amine moieties, Lisinopril is susceptible to nitrosation, leading to the formation of N-nitroso impurities. **N-Nitroso Lisinopril** is one such impurity that has garnered significant attention due to the potential carcinogenic risk associated with the nitrosamine class of compounds. Regulatory agencies worldwide have established stringent limits for nitrosamine impurities in pharmaceutical products, making their effective control a critical aspect of drug quality and safety.

This guide details the chemical synthesis of **N-Nitroso Lisinopril** and the analytical techniques for its comprehensive characterization.

## Synthesis of N-Nitroso Lisinopril

The synthesis of **N-Nitroso Lisinopril** involves the reaction of Lisinopril with a nitrosating agent, typically nitrous acid, which is generated in situ from a nitrite salt under acidic conditions.

[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Synthesis of N-Nitroso Lisinopril

Materials:

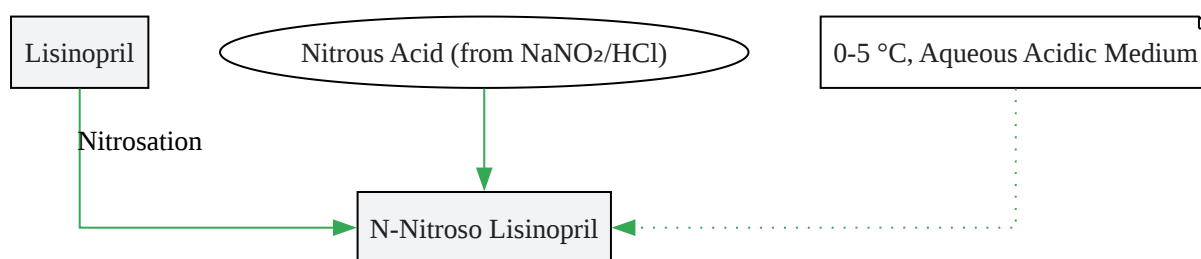
- Lisinopril Dihydrate
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Hydrochloric Acid (HCl), 1M solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve Lisinopril Dihydrate (1.0 g, 2.26 mmol) in 20 mL of 1M hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (0.31 g, 4.52 mmol) in 5 mL of deionized water dropwise to the cooled Lisinopril solution over 30 minutes, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for an additional 2 hours.

- Extract the reaction mixture with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **N-Nitroso Lisinopril** as a pale yellow oil.

## Synthesis Pathway



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Caption: Synthesis of **N-Nitroso Lisinopril**.

## Characterization of N-Nitroso Lisinopril

Comprehensive characterization of the synthesized **N-Nitroso Lisinopril** is crucial to confirm its identity and purity. The following analytical techniques are employed.

## Physicochemical Properties

Property	Value	Reference
Chemical Name	N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline	
Molecular Formula	C <sub>21</sub> H <sub>30</sub> N <sub>4</sub> O <sub>6</sub>	
Molecular Weight	434.49 g/mol	
CAS Number	519175-80-5	
Appearance	Pale yellow oil	

## High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **N-Nitroso Lisinopril** and for its quantification in drug substances and products.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 215 nm
Injection Volume	10 µL
Diluent	Mobile Phase A

Under these conditions, **N-Nitroso Lisinopril** is expected to have a retention time distinct from Lisinopril and other related impurities. The purity can be determined by the peak area percentage.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification of **N-Nitroso Lisinopril**, providing molecular weight and structural information.<sup>[7][8][9][10][11]</sup>

Parameter	Condition
LC System	UHPLC system
Column	C18, 100 mm x 2.1 mm, 1.8 $\mu$ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	As per HPLC method, adjusted for UHPLC
Flow Rate	0.4 mL/min
MS Detector	Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS)
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full Scan and Product Ion Scan

Ion	Expected m/z
[M+H] <sup>+</sup>	435.22
[M+Na] <sup>+</sup>	457.20

Further fragmentation in MS/MS analysis can provide structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the nitroso group and the overall molecular structure.[\[12\]](#)[\[13\]](#)

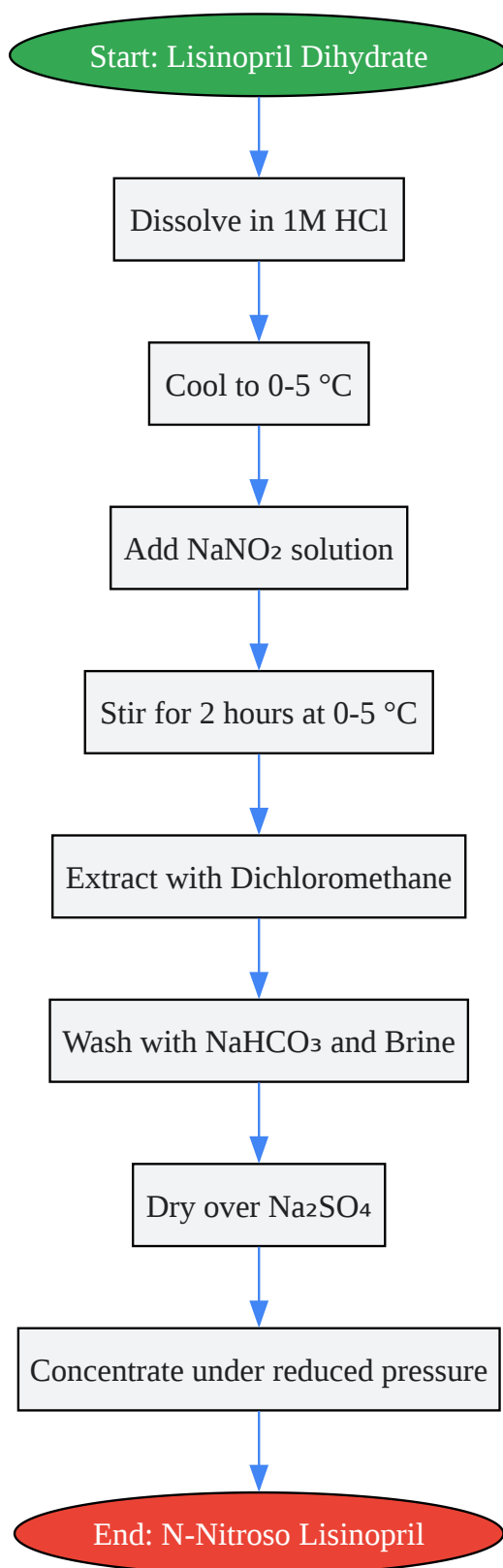
Parameter	Condition
Instrument	400 MHz or higher NMR Spectrometer
Solvent	Deuterated Chloroform (CDCl <sub>3</sub> ) or Deuterated Methanol (CD <sub>3</sub> OD)
Techniques	<sup>1</sup> H NMR, <sup>13</sup> C NMR, COSY, HSQC

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.15 - 7.30	m	5H	Aromatic protons
4.20 - 4.40	m	1H	CH-N(NO)
3.40 - 3.60	m	2H	Proline CH <sub>2</sub>
2.80 - 3.00	m	2H	Benzyl CH <sub>2</sub>
1.20 - 2.20	m	16H	Aliphatic protons (Lisinopril backbone)

Note: The chemical shifts are predicted and may vary based on the solvent and other experimental conditions.

## Experimental and Logical Workflows

### Synthesis and Purification Workflow

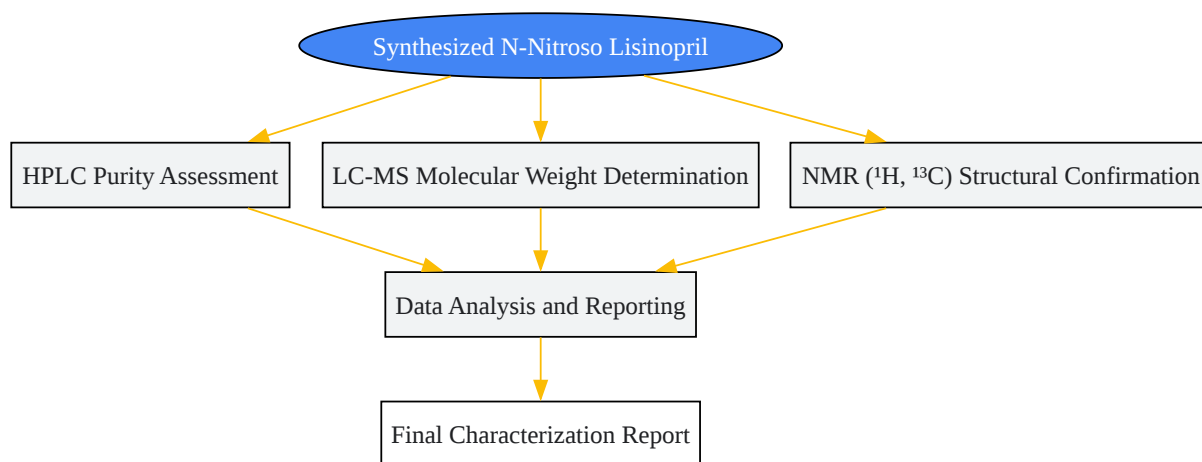


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Caption: Workflow for **N-Nitroso Lisinopril** synthesis.



## Characterization Workflow



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Caption: Analytical workflow for characterization.

## Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of the **N-Nitroso Lisinopril** impurity. The detailed protocols and expected data serve as a valuable resource for researchers and quality control laboratories involved in the analysis of Lisinopril and its related substances. Adherence to these or similar validated methods is essential for ensuring the quality and safety of Lisinopril-containing pharmaceutical products in compliance with global regulatory standards.

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